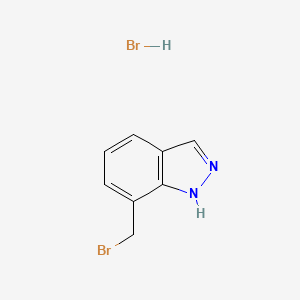

7-(Bromomethyl)-1H-indazole hydrobromide

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C8H8Br2N2 |

|---|---|

Poids moléculaire |

291.97 g/mol |

Nom IUPAC |

7-(bromomethyl)-1H-indazole;hydrobromide |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-7-5-10-11-8(6)7;/h1-3,5H,4H2,(H,10,11);1H |

Clé InChI |

QNQADSKSEIMDJL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)CBr)NN=C2.Br |

Origine du produit |

United States |

Synthetic Methodologies for 7 Bromomethyl 1h Indazole Hydrobromide

Retrosynthetic Analysis and Strategic Precursors for the Indazole Nucleus

A logical retrosynthetic analysis of 7-(bromomethyl)-1H-indazole hydrobromide (1) points to 7-(bromomethyl)-1H-indazole (2) as the immediate precursor. The most direct and common synthetic strategy identifies 7-methyl-1H-indazole (3) as the key strategic precursor. The core transformation, therefore, is the selective benzylic bromination of the C-7 methyl group.

The synthesis of the 7-methyl-1H-indazole (3) precursor can be accomplished through several established methods. One prevalent route involves the cyclization of 2,6-dimethylaniline. This process typically proceeds via diazotization followed by an intramolecular cyclization reaction, effectively forming the pyrazole (B372694) ring fused to the benzene (B151609) core. Alternative syntheses may start from other appropriately substituted benzene derivatives, such as 2-amino-3-methylbenzoic acid, which can also be converted to the indazole nucleus through cyclization strategies. The choice of precursor is often dictated by commercial availability, cost, and the scale of the synthesis.

Direct and Indirect Approaches for C-7 Functionalization with Bromomethyl Group

The introduction of the bromomethyl group onto the C-7 position of the indazole ring is the pivotal step in the synthesis. This is most efficiently achieved by the functionalization of the pre-existing methyl group on 7-methyl-1H-indazole.

The most direct and widely employed method for converting the methyl group of 7-methyl-1H-indazole to a bromomethyl group is through a free radical bromination reaction, commonly known as the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with initiation achieved either thermally with a radical initiator or photochemically.

Common radical initiators for this transformation include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide. The reaction is typically performed by refluxing the substrate with NBS and a catalytic amount of the initiator in a solvent like carbon tetrachloride (CCl₄) or, more recently, less hazardous alternatives such as 1,2-dichlorobenzene. researchgate.net Photochemical initiation, using a light source such as a sun lamp, can also effectively promote the reaction, sometimes allowing for milder conditions. tubitak.gov.tr The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen from the methyl group, followed by reaction with NBS to yield the product and a succinimidyl radical, which continues the chain. A specific patent demonstrates a similar transformation where a substituted toluene (B28343) is refluxed with NBS and benzoyl peroxide in carbon tetrachloride to achieve benzylic bromination. googleapis.com

Ortho-metalation strategies are powerful tools for the direct functionalization of C-H bonds adjacent to a directing group. In the context of indazoles, the pyrazole nitrogen can direct metalation to the C-7 position. However, this approach is typically employed for the direct introduction of a bromine atom onto the ring (C-7 bromination), not for the formation of a bromomethyl group. nih.gov Subsequent multi-step conversion of a C-7 bromo group to a C-7 bromomethyl group would be synthetically inefficient compared to direct radical bromination of 7-methyl-1H-indazole.

Similarly, electrophilic bromination of the indazole ring generally targets the electron-rich positions of the heterocyclic system, most commonly the C-3 position. Regioselective bromination at C-7 can be achieved but often requires specific directing groups already present on the ring. nih.gov These methods are not suitable for the direct synthesis of 7-(bromomethyl)-1H-indazole from an unsubstituted or methyl-substituted indazole.

While the radical bromination of 7-methyl-1H-indazole is the most straightforward route, alternative multi-step sequences could theoretically be devised. For instance, one could start with a 1H-indazole-7-carboxylic acid derivative. This could be reduced to the corresponding 7-(hydroxymethyl)-1H-indazole, which could then be converted to the target 7-(bromomethyl) derivative using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid. However, this route is longer and generally lower-yielding than the direct bromination of the readily accessible 7-methyl precursor, making it a less synthetically attractive option.

Optimization of Reaction Conditions and Yields for Bromomethylation

The efficiency of the Wohl-Ziegler bromination of 7-methyl-1H-indazole can be influenced by several factors, including the choice of solvent, initiator, reaction temperature, and stoichiometry of the reagents. Optimization of these parameters is key to maximizing the yield of the desired monobrominated product while minimizing side reactions, such as dibromination or ring bromination. researchgate.net

Table 1: Optimization Parameters for Wohl-Ziegler Bromination

| Parameter | Variation | Effect on Reaction | Research Findings |

|---|---|---|---|

| Solvent | CCl₄, 1,2-Dichlorobenzene, Acetonitrile (B52724), Trifluorotoluene | Affects reagent solubility, reaction rate, and safety profile. | CCl₄ is traditional but toxic. wikipedia.org 1,2-Dichlorobenzene has been shown to improve yields and reaction times in some cases. researchgate.net Acetonitrile is a possible alternative, though it can be reactive towards NBS under certain conditions. organic-chemistry.org |

| Initiator | AIBN, Benzoyl Peroxide, UV/Visible Light | Initiates the radical chain reaction. Choice can affect reaction rate and temperature requirements. | AIBN and benzoyl peroxide are common thermal initiators. googleapis.com Photochemical initiation can often be performed at lower temperatures, potentially increasing selectivity. tubitak.gov.tr |

| NBS Stoichiometry | 1.0 - 1.2 equivalents | Controls the extent of bromination. | Using a slight excess of NBS (e.g., 1.1 eq.) is common to ensure full conversion of the starting material. Larger excesses can lead to the formation of 7-(dibromomethyl)-1H-indazole. |

| Temperature | Reflux (typically 80-130°C) / Room Temperature (photochemical) | Affects the rate of radical initiation and propagation. | Thermal initiation requires heating to the decomposition temperature of the initiator. Photochemical reactions can often be run at room temperature. |

This table is generated based on established principles of the Wohl-Ziegler reaction and findings from related benzylic brominations.

Isolation and Purification Protocols for this compound

The crude 7-(bromomethyl)-1H-indazole product is often unstable and prone to polymerization or degradation upon standing. thieme-connect.de Therefore, it is crucial to convert it to a more stable salt form for storage and handling. Isolation as the hydrobromide salt is a common and effective strategy.

The typical purification protocol involves several steps. First, after the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude oil or solid can be purified by column chromatography on silica (B1680970) gel, though care must be taken due to the compound's potential instability.

Following initial purification of the free base, the hydrobromide salt is formed. This is achieved by dissolving the purified 7-(bromomethyl)-1H-indazole in a suitable solvent, such as diethyl ether or ethyl acetate, and treating it with a solution of hydrobromic acid (HBr), often as a solution in acetic acid or as aqueous HBr. thieme-connect.de The hydrobromide salt typically precipitates from the solution and can be collected by filtration.

Table 2: General Isolation and Purification Protocol

| Step | Procedure | Purpose | Key Considerations |

|---|---|---|---|

| 1. Workup | Cool the reaction mixture and filter to remove insoluble succinimide. Wash the filtrate with aqueous solutions (e.g., NaHCO₃, brine). | To remove the reaction byproduct and any acidic impurities. | Ensure complete removal of succinimide. |

| 2. Solvent Removal | Concentrate the organic phase under reduced pressure. | To isolate the crude product. | Avoid excessive heating which can cause degradation. |

| 3. Purification (Optional) | Perform column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). | To separate the desired product from starting material, dibrominated byproduct, and other impurities. | The free base can be unstable on silica; rapid chromatography is recommended. |

| 4. Salt Formation | Dissolve the purified free base in a solvent like diethyl ether and add 48% aqueous HBr or HBr in acetic acid. | To convert the unstable free base into a stable, solid hydrobromide salt. | The salt should precipitate. Stirring may be required to ensure complete precipitation. |

| 5. Final Isolation | Collect the precipitated solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum. | To obtain the pure, solid this compound. | Ensure the product is thoroughly dry before storage. |

This protocol provides a stable, solid product that is suitable for long-term storage and subsequent use in further synthetic transformations.

Considerations for Scalable Synthesis and Process Chemistry

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial production requires careful consideration of several process chemistry principles to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Key considerations include:

Starting Material Sourcing and Cost: The economic viability of the entire process is heavily dependent on the cost and availability of the initial raw materials, such as 2,6-dimethylaniline. Sourcing high-purity starting materials consistently is crucial for reproducible outcomes.

Reaction Safety and Hazard Management:

Diazotization: The initial diazotization step can be hazardous due to the potential for forming unstable diazonium salts. Strict temperature control is imperative to prevent exothermic decomposition.

Radical Bromination: Large-scale radical reactions require careful management. The use of photochemical reactors on a large scale can be complex, and the handling of radical initiators, which can be thermally unstable, requires specialized equipment and protocols. The potential for runaway reactions must be thoroughly assessed through calorimetric studies (e.g., Reaction Calorimetry - RC1).

Reagent Handling: The use of corrosive reagents like hydrobromic acid necessitates equipment made of resistant materials to prevent degradation and contamination.

Process Optimization and Control:

Regioselectivity: Ensuring the selective bromination at the 7-methyl position without affecting the indazole ring is critical. Ring bromination can occur under certain conditions, leading to impurities that are difficult to separate. nih.gov Process parameters such as temperature, reagent stoichiometry, and reaction time must be finely tuned.

Solvent Selection: Solvents must be chosen based on reaction performance, safety (flash point, toxicity), environmental impact, and ease of recovery. For example, replacing chlorinated solvents like carbon tetrachloride in the bromination step is often a priority.

Work-up and Purification: On a large scale, chromatographic purification is often economically unfeasible. The process should be designed to yield a product that can be purified through crystallization. This involves selecting appropriate solvent systems for precipitation and recrystallization to ensure high purity and yield of the final hydrobromide salt. The stability of the freebase is a concern, and direct conversion to the hydrobromide salt might be necessary to avoid degradation or polymerization. thieme-connect.de

The table below summarizes key parameters and their considerations for scalable synthesis.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Starting Material | High-purity reagents from catalogs. | Cost, availability, supplier qualification, purity specs. |

| Diazotization | Ice bath cooling. | Jacketed reactor with precise temperature control, calorimetry studies for thermal hazard assessment. |

| Bromination | Photochemical lamp or small addition of AIBN. | Flow chemistry reactors for better light penetration and safety; controlled dosing of initiators. |

| Solvent Choice | CCl₄, CHCl₃ often used for performance. | Replacement with safer, greener alternatives (e.g., heptane, ethyl acetate); solvent recycling strategies. |

| Purification | Silica gel column chromatography. | Optimized crystallization, trituration, or reactive extraction. |

| Product Isolation | Rotary evaporation. | Filtration (e.g., Nutsche filter), centrifugation, and controlled drying. |

Application of Green Chemistry Principles in Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce the environmental footprint and improve the safety profile of the manufacturing process.

Prevention of Waste: The most effective green chemistry principle is waste prevention. This is achieved by optimizing reactions to maximize yield and minimize byproduct formation. For example, controlling the stoichiometry of NBS in the bromination step is crucial to avoid the formation of di-brominated or ring-brominated impurities.

Atom Economy: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. While the atom economy of the core reactions (cyclization, bromination) is inherently fixed by the mechanism, choosing reagents that contribute efficiently to the product is key.

Use of Safer Chemicals and Solvents:

Reagents: N-bromosuccinimide (NBS) is a safer alternative to using elemental bromine (Br₂), which is highly toxic and corrosive.

Solvents: A primary goal is the replacement of hazardous solvents. For instance, chlorinated solvents like carbon tetrachloride, traditionally used for radical brominations, are toxic and environmentally persistent. Greener alternatives such as heptane, ethyl acetate, or acetonitrile could be explored. Some modern syntheses of indazoles have utilized greener solvent systems like DMSO or even water under specific conditions. researchgate.net

Energy Efficiency: Synthetic routes should be designed for ambient temperature and pressure whenever possible. However, when energy input is necessary, alternative energy sources can be more efficient than conventional heating. The use of ultrasound or microwave irradiation has been shown to accelerate organic reactions, including the synthesis of indazoles, often leading to shorter reaction times and improved yields. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. While the core synthesis steps may not be directly catalytic, research into catalyzed C-H activation or bromination could present future green alternatives. For instance, some indazole syntheses employ copper or palladium catalysts for cyclization steps, which can be more efficient than traditional methods. thieme-connect.com

Real-Time Analysis for Pollution Prevention: Implementing Process Analytical Technology (PAT) allows for real-time monitoring of reaction progress. This can help to precisely determine reaction endpoints, preventing the formation of byproducts from over-reaction and reducing unnecessary energy consumption. Techniques like in-situ IR or HPLC can be invaluable for large-scale production.

The following table outlines potential green chemistry improvements for the synthesis.

| Green Chemistry Principle | Standard Method | Greener Alternative |

| Safer Solvents | Carbon Tetrachloride (Bromination) | Heptane, Ethyl Acetate, Acetonitrile |

| Safer Reagents | Elemental Bromine (Potential) | N-Bromosuccinimide (NBS) |

| Energy Efficiency | Conventional reflux heating. | Ultrasound or microwave-assisted synthesis. researchgate.net |

| Waste Prevention | Sub-optimal yields, side reactions. | High-yield, selective reactions through process optimization; use of PAT. |

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Reactivity and Synthetic Utility of 7 Bromomethyl 1h Indazole Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C(sp³)-Br bond in the 7-(bromomethyl) group is highly susceptible to attack by nucleophiles, making nucleophilic substitution a primary pathway for the functionalization of this molecule. These reactions typically proceed via an Sₙ2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The hydrobromide salt form implies that a base is generally required in the reaction mixture to neutralize the salt and deprotonate the nucleophile if necessary.

The synthesis of ethers, thioethers, and esters from 7-(bromomethyl)-1H-indazole is readily achieved by reaction with appropriate oxygen- and sulfur-based nucleophiles.

Ethers: In a reaction analogous to the Williamson ether synthesis, treatment of 7-(bromomethyl)-1H-indazole with an alkoxide or a phenoxide nucleophile yields the corresponding ether. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the alkoxide in situ from an alcohol.

Thioethers: The formation of thioethers is particularly efficient due to the high nucleophilicity of sulfur compounds. An analogous reaction for the 6-(bromomethyl)-1H-indazole isomer has been reported, where it reacts with ethanethiol (B150549) in the presence of 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) to produce the corresponding ethylthioether in good yield. researchgate.netresearchgate.net This demonstrates a practical pathway for synthesizing 7-((alkylthio)methyl)- and 7-((arylthio)methyl)-1H-indazole derivatives.

Esters: Carboxylate salts can act as oxygen nucleophiles to displace the bromide, forming ester derivatives. This reaction involves treating 7-(bromomethyl)-1H-indazole with a suitable carboxylic acid salt, such as sodium acetate, in a solvent like dimethylformamide (DMF).

Table 1: Synthesis of Ethers, Thioethers, and Esters

| Nucleophile Precursor | Base | Product Class | Representative Product Structure |

| Phenol | K₂CO₃ | Ether | 7-(Phenoxymethyl)-1H-indazole |

| Ethanethiol | DBU | Thioether | 7-((Ethylthio)methyl)-1H-indazole |

| Acetic Acid | NaOAc | Ester | (1H-Indazol-7-yl)methyl acetate |

The displacement of the bromide by nitrogen nucleophiles is a key method for introducing amino functionalities. 7-(Bromomethyl)-1H-indazole can react with a wide range of primary and secondary amines, as well as ammonia, to yield the corresponding 7-(aminomethyl)-1H-indazole derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct. The resulting aminomethyl indazoles are valuable scaffolds in medicinal chemistry. The feasibility of this transformation on the indazole core is supported by the synthesis of related isomers, such as 5-(aminomethyl)-1-THP-indazole from its bromomethyl precursor. acs.org

Table 2: Representative Amination Reactions

| Amine Reagent | Base | Product Structure |

| Ammonia | K₂CO₃ | (1H-Indazol-7-yl)methanamine |

| Diethylamine | Et₃N | N,N-Diethyl-1-((1H-indazol-7-yl)methyl)amine |

| Piperidine | K₂CO₃ | 7-(Piperidin-1-ylmethyl)-1H-indazole |

Further functionalization is possible through the introduction of cyano and azido (B1232118) groups, which are versatile synthetic handles.

Cyanation: The reaction with cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF, provides 2-(1H-indazol-7-yl)acetonitrile. The resulting nitrile group can be further elaborated, for instance, through hydrolysis to a carboxylic acid or reduction to a primary amine.

Azidation: Treatment with sodium azide (B81097) (NaN₃) readily converts the bromomethyl group to an azidomethyl group. acs.org The resulting 7-(azidomethyl)-1H-indazole is a stable intermediate that can be transformed into a primary amine via reduction (e.g., with H₂/Pd or LiAlH₄) or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Metal-Catalyzed Cross-Coupling Reactions of the Bromomethyl Group

While the primary reactivity of the bromomethyl group involves nucleophilic substitution, the outline requests a discussion of metal-catalyzed cross-coupling reactions. It is important to note that standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are classically applied to aryl and vinyl halides (C(sp²)-X bonds), not typically to benzylic halides (C(sp³)-X bonds) like 7-(bromomethyl)-1H-indazole.

The conventional Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent with an aryl, vinyl, or heteroaryl halide. nih.govrsc.orgnih.gov The direct application of these standard conditions to the C(sp³)-Br bond of 7-(bromomethyl)-1H-indazole is not a typical synthetic route. The mechanism of Suzuki coupling relies on the oxidative addition of a C(sp²)-X bond to a Pd(0) catalyst, a step that is not favored for C(sp³)-Br bonds under the same conditions.

While specialized methods for the Suzuki-type cross-coupling of benzylic halides do exist, they often require modified catalytic systems, different ligands, or proceed through alternative mechanistic pathways (e.g., involving radical intermediates) and are distinct from the classic protocol. The primary application of Suzuki coupling in indazole chemistry is for the functionalization of the indazole core itself, for example, by coupling an arylboronic acid with a 7-bromo-1H-indazole, where the bromine is directly attached to the aromatic ring. nih.govrsc.orgresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a carbon-carbon bond. organic-chemistry.org Similar to the Suzuki reaction, the standard Sonogashira protocol is not designed for reactions at a benzylic C(sp³)-Br bond. The established catalytic cycle proceeds via oxidative addition of the C(sp²)-X bond to the palladium catalyst, a step that is not readily accessible for 7-(bromomethyl)-1H-indazole under conventional conditions.

Research into palladium-catalyzed cross-couplings of sp³-hybridized electrophiles, including some benzylic systems, is an active area, but these methods require specifically tailored conditions that differ significantly from the standard Sonogashira reaction. organic-chemistry.org In the context of the indazole scaffold, Sonogashira couplings are typically and effectively employed to introduce alkyne moieties at halogenated positions on the aromatic ring, such as in 5-bromo-3-iodo-indazoles. thieme-connect.de

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org In the context of 7-(bromomethyl)-1H-indazole, this reaction is primarily utilized for the N-arylation of the indazole core, where the indazole itself acts as the amine component. This process allows for the direct introduction of aryl or heteroaryl substituents at the N1 or N2 position, a crucial step in modifying the pharmacological properties of indazole-based compounds.

The general reaction involves coupling the NH-free indazole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. While the N-arylation of indazoles can lead to a mixture of N1 and N2 isomers, the regioselectivity can be influenced by the steric and electronic properties of both the indazole and the aryl coupling partner. nih.gov

This methodology has been successfully applied to related nitrogen-containing heterocycles like 7-azaindoles, demonstrating that the presence of an unprotected N-H group is compatible with palladium-catalyzed cross-coupling at a halo-substituted position on the aromatic ring. mit.edunih.gov For 7-(bromomethyl)-1H-indazole, the N-H group can be effectively coupled with a variety of aryl halides, providing access to a diverse library of N-aryl indazole derivatives. The bromomethyl group at the C7 position remains intact during this transformation, making it available for subsequent functionalization.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of N-H Heterocycles

Cyclization Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group at the C7 position of the indazole ring is a potent electrophile, making it an ideal handle for constructing fused polycyclic systems through intramolecular cyclization reactions. This strategy is central to synthesizing novel heterocyclic scaffolds, particularly those with annulated rings at the 1 and 7 positions of the indazole core.

The general approach involves first derivatizing the N1 position of the indazole with a substituent containing a nucleophilic group. The subsequent intramolecular S_N2 reaction between the tethered nucleophile and the electrophilic benzylic carbon of the bromomethyl group leads to the formation of a new ring. This cascade process allows for the creation of complex, multi-ring systems in a highly efficient manner. researchgate.net For instance, an asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes can be employed to generate precursors for such cyclizations, leading to enantioenriched fused polycyclic indazole architectures. researchgate.net

This synthetic strategy offers a pathway to fused seven-membered rings, which are often challenging to prepare due to unfavorable ring strain. nih.gov The reactivity of the bromomethyl group facilitates these otherwise difficult ring closures, providing access to unique chemical space relevant for drug discovery. The versatility of this approach allows for the incorporation of various atoms (e.g., nitrogen, oxygen) into the newly formed ring, depending on the nature of the nucleophile used in the precursor.

Derivatization at the Indazole Nitrogen Atoms (N1 and N2)

The alkylation of the 1H-indazole scaffold is a fundamental transformation that often yields a mixture of N1 and N2 substituted regioisomers. nih.gov The regiochemical outcome of this reaction is highly dependent on several factors, including the nature of the substituent on the indazole ring, the choice of base and solvent, and the electrophile itself. nih.govd-nb.info

For 7-substituted indazoles, the electronic properties of the group at the C7 position play a critical role in directing the site of alkylation. Studies have shown that employing indazoles with electron-withdrawing groups, such as nitro (-NO₂) or carboxymethyl (-CO₂Me), at the C7 position leads to excellent regioselectivity for the N2 isomer (≥96%). nih.govd-nb.info This directing effect is attributed to the alteration of the electron density distribution within the indazole anion intermediate. The presence of an electron-withdrawing group at C7 increases the acidity of the N1-H and favors the localization of the negative charge on the N1 nitrogen, which in turn sterically and electronically favors the attack of the electrophile at the more accessible N2 position.

Conversely, achieving high selectivity for the N1 position often requires different strategies. A combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) has been identified as a promising system for promoting N1 selectivity for a range of substituted indazoles. nih.govd-nb.info Steric hindrance at the C3 or C7 position can also influence the N1/N2 ratio. d-nb.inforsc.org The thermodynamic stability of the products can also be exploited, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.govd-nb.info

Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient synthetic tools for generating molecular complexity from simple starting materials in a single step. rug.nl While direct participation of 7-(bromomethyl)-1H-indazole hydrobromide as a primary component in these reactions is not extensively documented, its structural features make it an exceptionally valuable precursor for MCR-based synthetic strategies.

The indazole moiety can serve as the amine component in an Ugi four-component reaction (U-4CR) or as the acid/nucleophile source in a Passerini three-component reaction (P-3CR). By participating in an MCR, the indazole scaffold can be readily incorporated into a larger, more complex molecule.

The true synthetic power of 7-(bromomethyl)-1H-indazole in this context lies in its potential for post-MCR transformations. The bromomethyl group, being unreactive under typical MCR conditions, serves as a latent reactive site. After the MCR has been performed to assemble the core molecular framework, the bromomethyl group can be engaged in a subsequent intramolecular cyclization step. This "MCR/cyclization" tandem strategy allows for the rapid construction of novel, drug-like polycyclic and indole-fused heterocyclic systems that would be difficult to access through other means. nih.govrsc.org This approach combines the diversity-generating power of MCRs with the ring-forming capability of the bromomethyl group, providing a modular and efficient route to complex molecular architectures.

Advanced Spectroscopic and Crystallographic Investigations of 7 Bromomethyl 1h Indazole Hydrobromide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. A full analysis of 7-(Bromomethyl)-1H-indazole hydrobromide would involve a suite of NMR experiments.

A standard ¹H NMR spectrum would provide initial information on the number and environment of protons. For the indazole core, distinct signals for the aromatic protons would be expected, with their chemical shifts and coupling constants providing insight into their relative positions. The methylene (B1212753) protons of the bromomethyl group would likely appear as a singlet, shifted downfield due to the influence of the adjacent bromine atom. The N-H proton of the indazole ring and the proton of the hydrobromide salt would also be observable, though their signals might be broad and their chemical shifts dependent on the solvent and concentration.

¹³C NMR spectroscopy would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be readily identifiable, as would the carbons of the indazole ring.

To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon atoms.

A hypothetical data table for the NMR assignments is presented below, based on expected chemical shift ranges for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 3 | 135.0 | 8.20 | s | - |

| 3a | 120.0 | - | - | - |

| 4 | 122.0 | 7.60 | d | 8.0 |

| 5 | 125.0 | 7.20 | t | 8.0 |

| 6 | 115.0 | 7.50 | d | 8.0 |

| 7 | 130.0 | - | - | - |

| 7a | 140.0 | - | - | - |

| CH₂ | 30.0 | 4.80 | s | - |

| NH | - | 13.0 | br s | - |

| HBr | - | - | - | - |

Note: This data is illustrative and not based on experimental results.

While the indazole ring is largely planar, NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of different protons. This could reveal, for example, the preferred orientation of the bromomethyl group relative to the plane of the indazole ring.

Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3400-2500 cm⁻¹ would likely be present, corresponding to the N-H and C-H stretching vibrations. The C=C and C=N stretching vibrations of the aromatic indazole ring would appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations would be observed in the 1450-1000 cm⁻¹ range. A key vibration would be the C-Br stretch, which is typically found in the lower frequency region of 700-500 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds within the aromatic ring.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3100 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=C / C=N | Stretch | 1600-1450 |

| C-H | Bend | 1450-1000 |

| C-Br | Stretch | 700-500 |

Note: This data is illustrative and not based on experimental results.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound and for analyzing its fragmentation pattern, which can provide further structural information. For this compound, HRMS would confirm the elemental composition.

The fragmentation pathway in the mass spectrum would likely involve the loss of the bromine atom, the bromomethyl group, or the hydrobromide moiety. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonding involving the N-H group and the bromide anion. Pi-stacking interactions between the aromatic indazole rings of adjacent molecules might also be observed. These interactions are fundamental to understanding the solid-state properties of the compound. A detailed analysis would typically involve the generation of packing diagrams to visualize these interactions.

Structure Activity Relationship Sar and Ligand Design Principles Based on Indazole Scaffolds

Exploration of the Indazole Core as a Privileged Scaffold in Ligand Design

The indazole nucleus, a bicyclic aromatic heterocycle, is widely recognized in medicinal chemistry as a "privileged scaffold." nih.govmdpi.com This designation stems from its ability to bind to a diverse range of biological targets with high affinity, leading to its incorporation into numerous clinically evaluated and marketed drugs. mdpi.com The structure, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, offers a unique combination of features that are advantageous for ligand design. nih.gov Its aromatic nature allows for favorable π-π stacking interactions with aromatic residues in protein binding sites, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors.

The versatility of the indazole core is demonstrated by its presence in drugs targeting various protein classes, including protein kinases, G-protein coupled receptors, and enzymes. researchgate.net For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor, and Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor, both featuring the indazole motif as a central structural element. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, providing a consistent and predictable geometry for molecular modeling and rational drug design. nih.gov The scaffold's rigid structure serves as a solid anchor, allowing for the strategic placement of various substituents at its different positions (C-3, C-4, C-5, C-6, C-7, N-1, and N-2) to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov This inherent modularity allows chemists to fine-tune interactions with the target protein, making the indazole scaffold a foundational element in the discovery of novel therapeutics. researchgate.net

Impact of the C-7 Bromomethyl Moiety on Molecular Recognition Features

The introduction of a bromomethyl group at the C-7 position of the 1H-indazole core, as in 7-(Bromomethyl)-1H-indazole hydrobromide, confers specific and significant molecular recognition features. This substituent primarily influences ligand-target interactions through two distinct mechanisms: its role as a versatile synthetic handle for further functionalization and its potential to act as a reactive electrophile for covalent bond formation.

As a synthetic intermediate, the C-7 bromo group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This allows the C-7 position to serve as a key vector for exploring the chemical space around the indazole scaffold. nih.gov Medicinal chemists can systematically replace the bromine with a wide array of functional groups to probe interactions with nearby subpockets of a binding site. For instance, introducing aryl groups via Suzuki-Miyaura cross-coupling can explore hydrophobic pockets, while adding amine-containing chains can introduce salt-bridge or hydrogen-bonding opportunities. nih.govrsc.org

More directly, the bromomethyl moiety itself can act as a "warhead" in the design of targeted covalent inhibitors (TCIs). nih.gov The electrophilic carbon of the -CH₂Br group can react with nucleophilic amino acid residues—such as cysteine (thiol), lysine (B10760008) (amine), or histidine (imidazole)—present in or near the target's binding site. nih.gov This results in the formation of a stable, irreversible covalent bond between the inhibitor and the protein. mdpi.com Such an interaction can dramatically increase potency, prolong the duration of action, and overcome resistance mechanisms. nih.govnih.gov The molecular recognition is thus dominated by this covalent interaction, locking the indazole scaffold into a specific orientation and providing sustained inhibition. whiterose.ac.uk

Rational Design Strategies for Indazole-Based Compounds

Rational drug design relies on understanding the three-dimensional structure of the target protein to create ligands that bind with high affinity and selectivity. The indazole scaffold is particularly amenable to these strategies, often serving as an effective "hinge-binding" fragment, especially in kinase inhibitor design. mdpi.com The N-1 hydrogen and N-2 nitrogen of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the hinge region that connects the N- and C-lobes of a kinase domain.

Structure-guided design strategies for indazole-based compounds often involve:

Scaffold Hopping and Bioisosterism: Replacing a known hinge-binding motif in an existing inhibitor with an indazole core can lead to novel chemical matter with improved properties or a distinct intellectual property position. nih.gov

Fragment-Based Drug Discovery (FBDD): Small indazole-containing fragments identified through screening can be grown or linked to build more potent molecules. The C-7 position is a common vector for fragment elaboration, where a group like bromomethyl provides the reactive handle for linking to other fragments. nih.gov

Molecular Docking and Modeling: Computational models are used to predict the binding mode of indazole derivatives. researchgate.net These models can guide the selection of substituents at various positions to maximize favorable interactions. For example, docking studies might reveal a hydrophobic pocket adjacent to the C-7 position, suggesting that derivatization of 7-(Bromomethyl)-1H-indazole with lipophilic groups would be a promising strategy. nih.gov

A common rational design cycle involves synthesizing a small, focused set of derivatives, determining their activity, obtaining a co-crystal structure with the target protein, and then using that structural information to design the next generation of compounds with improved affinity or selectivity.

Library Synthesis and Combinatorial Approaches Utilizing this compound

This compound is an ideal starting material for the construction of chemical libraries due to the reactivity of its benzylic bromide. nih.gov Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of diverse analogs by reacting this common scaffold with a variety of building blocks. rjpbr.com The hydrobromide salt form enhances the stability and handling of the otherwise reactive free base, which is typically neutralized in situ during the reaction. thieme-connect.de

A primary strategy for library synthesis is based on nucleophilic displacement of the bromide. By treating 7-(Bromomethyl)-1H-indazole with an array of nucleophiles, a library of derivatives with diverse functionalities at the C-7 position can be efficiently produced. This approach allows for a systematic exploration of the structure-activity relationship (SAR) associated with this region of the molecule. The table below illustrates a representative parallel synthesis scheme.

| Nucleophile Class | Example Reagent | Resulting C-7 Moiety | Potential Interaction |

|---|---|---|---|

| Primary/Secondary Amines | Piperidine | -CH₂-N(C₅H₁₀) | Basic handle for salt bridge formation |

| Thiols | Ethanethiol (B150549) | -CH₂-S-CH₂CH₃ | Hydrophobic interaction, potential H-bond acceptor |

| Alcohols/Phenols | Phenol | -CH₂-O-Ph | Aromatic interactions, linker extension |

| Carboxylates | Sodium Acetate | -CH₂-O-C(=O)CH₃ | Ester linkage, potential H-bond acceptor |

| Azides | Sodium Azide (B81097) | -CH₂-N₃ | Dipolar interactions, precursor for triazoles (Click Chemistry) |

This method enables the creation of hundreds of distinct compounds from a single, versatile starting material, facilitating high-throughput screening and rapid SAR elucidation.

Bioisosteric Replacements of the Bromomethyl Group for SAR Expansion

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its binding mode. openmedscience.comdrughunter.com The objective is to modulate characteristics such as potency, selectivity, metabolic stability, or solubility. nih.gov For the 7-(bromomethyl)-1H-indazole scaffold, bioisosteric replacements can be considered for the bromine atom specifically or for the entire bromomethyl moiety.

Replacing the bromine atom can modulate the electrophilicity and leaving group ability of the substituent. For example, substituting bromine with chlorine would result in a less reactive electrophile, which might be desirable to reduce off-target reactivity while still allowing for covalent bond formation with a highly activated nucleophile. Replacing it with fluorine would significantly decrease reactivity and introduce potential for hydrogen bonding.

Replacing the entire bromomethyl group opens up a wider range of possibilities for introducing new interactions or improving drug-like properties. The bromomethyl group is primarily a reactive linker. Bioisosteric replacements would aim to mimic its size and trajectory while presenting different chemical functionalities. The following table provides examples of potential bioisosteric replacements and the rationale for their use.

| Original Group | Bioisosteric Replacement | Key Property Change | Rationale for Replacement |

|---|---|---|---|

| -CH₂Br | -CH₂Cl | Reduced electrophilicity | Fine-tune covalent reactivity, potentially reduce off-target effects. |

| -CH₂Br | -CH₂OH | Introduces H-bond donor/acceptor | Replace reactive group with a stable polar group to probe for new H-bonding interactions. |

| -CH₂Br | -CH₂CN | Introduces dipole, H-bond acceptor | Mimic size while introducing different electronic properties and H-bonding capacity. |

| -CH₂Br | -CH₂OCH₃ | Removes reactivity, adds H-bond acceptor | Increase metabolic stability by replacing the labile bromide with a stable ether. |

| -CH₂Br | -CH₂SH | Weaker electrophile, H-bond donor | Retain some reactivity towards soft nucleophiles (e.g., cysteine) while adding H-bond donor capability. |

| -CH₂Br | -CF₂Br | Increased electrophilicity, altered electronics | Modulate reactivity and lipophilicity through gem-difluorination. |

Applications in Medicinal Chemistry Research and Chemical Biology

Utilization of 7-(Bromomethyl)-1H-Indazole Hydrobromide in the Synthesis of Pharmacologically Active Agents

This compound is a versatile intermediate for the synthesis of pharmacologically active compounds. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 7-position of the indazole ring. This strategic functionalization is crucial for modulating the biological activity of the resulting molecules.

The synthesis of potent therapeutic agents often involves the strategic modification of a core scaffold to optimize its interaction with a biological target. The C7 position of the indazole ring has been identified as a key site for substitution to achieve desired pharmacological properties. For instance, 7-nitro-1H-indazole is known to bind to the active site of the nitric oxide synthase enzyme. researchgate.net The ability to introduce diverse substituents at this position via a precursor like this compound is therefore of significant interest in drug discovery.

The following table illustrates the types of pharmacologically active agents that can be synthesized from indazole precursors, highlighting the diversity of biological targets.

| Therapeutic Area | Target | Example of Indazole-Based Agent | Reference |

| Oncology | Tyrosine Kinases | Pazopanib | nih.gov |

| Oncology | Poly (ADP-ribose) polymerase (PARP) | Niraparib | nih.gov |

| Anti-emetic | 5-HT3 receptor | Granisetron | nih.gov |

| Anti-inflammatory | - | Benzydamine | nih.gov |

Indazole Derivatives as Chemical Probes for Biological Target Identification

Indazole derivatives are valuable tools in chemical biology for the identification and validation of new biological targets. Chemical probes are small molecules designed to interact with a specific protein or pathway, enabling the study of its function in a biological system. The versatility of the indazole scaffold allows for the synthesis of a wide range of derivatives that can be tailored to specific targets.

The development of chemical probes often requires a modular synthesis that allows for the systematic variation of substituents to optimize potency and selectivity. The reactivity of the bromomethyl group in this compound makes it an ideal starting material for the construction of libraries of indazole-based chemical probes. By reacting this intermediate with a diverse set of nucleophiles, researchers can generate a collection of compounds for screening against various biological targets.

Strategies for Modulating Protein-Ligand Interactions with Indazole Scaffolds

The indazole ring system is a privileged scaffold in drug design due to its ability to engage in various types of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-stacking. mdpi.com Strategic functionalization of the indazole core is a key strategy for modulating these protein-ligand interactions to achieve high affinity and selectivity.

The 7-position of the indazole ring is often solvent-exposed in the binding pockets of proteins, making it an ideal point for introducing substituents that can form additional interactions with the target protein or improve physicochemical properties of the molecule. The use of this compound allows for the introduction of a variety of side chains at this position, which can be designed to interact with specific amino acid residues in the target's active site.

Key protein-ligand interactions involving the indazole scaffold are summarized in the table below:

| Interaction Type | Description |

| Hydrogen Bonding | The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The benzene (B151609) ring of the indazole core can engage in hydrophobic interactions with nonpolar amino acid residues. |

| π-stacking | The aromatic nature of the indazole ring allows for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. |

Design of Enzyme Inhibitors and Receptor Agonists/Antagonists Based on Indazole Structures

The indazole scaffold is a common feature in a variety of enzyme inhibitors and receptor modulators. The design of such molecules often relies on structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands.

Enzyme Inhibitors:

Indazole-based compounds have been successfully developed as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy. For example, pazopanib is a multi-targeted tyrosine kinase inhibitor containing an indazole core. nih.gov The design of such inhibitors often involves positioning the indazole scaffold to interact with the hinge region of the kinase domain, while substituents on the indazole ring are used to achieve selectivity and potency. The functionalization at the C7 position, accessible through this compound, can be crucial for targeting specific kinases.

Receptor Agonists and Antagonists:

Indazole derivatives have also been developed as modulators of various receptors. For instance, granisetron is a selective 5-HT3 receptor antagonist used as an anti-emetic. nih.gov The design of receptor ligands involves optimizing the interactions with the receptor's binding pocket to either activate (agonist) or block (antagonist) its function. The ability to introduce diverse substituents on the indazole ring is essential for fine-tuning the pharmacological profile of these molecules. The following table provides examples of indazole-based enzyme inhibitors and receptor modulators.

| Compound Type | Target | Example |

| Enzyme Inhibitor | Tpl2 kinase | Indazole hit compound 5 |

| Receptor Antagonist | EP(1) receptor | 2-(1H-indazol-1-yl)-thiazole derivatives |

| Receptor Agonist | Opioid Receptor | 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |

Development of New Synthetic Pathways for Biologically Relevant Indazoles

The growing importance of indazole-containing compounds in medicine has driven the development of new and efficient synthetic methods for their preparation. nih.gov While numerous methods exist for the synthesis of the indazole core, the development of regioselective functionalization strategies is crucial for accessing specific substitution patterns.

The synthesis of 7-substituted indazoles can be challenging due to the potential for reactions to occur at other positions of the bicyclic ring system. Therefore, the development of reliable methods for the synthesis of building blocks like this compound is of significant importance. Such intermediates provide a convergent and flexible approach to a wide range of 7-substituted indazoles.

Recent advances in synthetic organic chemistry have provided new tools for the construction and functionalization of the indazole scaffold, including:

Palladium-catalyzed cross-coupling reactions: These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring. researchgate.net

C-H activation/functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to the synthesis of substituted indazoles. nih.gov

Photoredox catalysis: This emerging area of synthesis provides mild and efficient methods for the formation of new bonds.

These modern synthetic methodologies can be applied to further elaborate the structures derived from this compound, leading to the discovery of new biologically active molecules.

Future Directions and Emerging Research Avenues for 7 Bromomethyl 1h Indazole Hydrobromide

Integration with Automated Synthesis and High-Throughput Experimentation

The complexity of modern chemical research necessitates methodologies that can accelerate the discovery and optimization processes. High-throughput experimentation (HTE) offers a framework for conducting a large number of experiments in parallel, making it a powerful tool for chemical problem-solving. nih.govresearchgate.net The integration of 7-(bromomethyl)-1H-indazole hydrobromide into automated synthesis platforms is a logical next step.

By employing HTE, researchers can rapidly explore a vast chemical space for the derivatization of this compound. researchgate.net Automated liquid handlers can dispense precise amounts of the indazole building block into 96-well plates, followed by the addition of diverse arrays of nucleophiles, catalysts, and solvents. nih.govanalytical-sales.com This approach allows for the efficient investigation of reaction conditions and the generation of large libraries of novel indazole derivatives. Such libraries are invaluable for screening in drug discovery and materials science programs, significantly reducing the time and resources required compared to traditional, sequential experimentation. nih.govanalytical-sales.com

Table 1: Conceptual High-Throughput Experimentation Array for Derivatization

| Parameter | Variables Explored in Parallel |

|---|---|

| Nucleophiles | Amines, Phenols, Thiols, Carboxylates |

| Bases | K₂CO₃, Cs₂CO₃, Et₃N, DBU |

| Solvents | DMF, DMSO, Acetonitrile (B52724), THF |

| Temperature | 25°C, 50°C, 80°C, 100°C |

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the indazole core is a key area of research, with transition-metal catalysis playing a pivotal role. benthamdirect.comnih.gov Future research will likely focus on exploring novel catalytic systems to achieve unprecedented transformations and enhance the efficiency and selectivity of known reactions involving this compound.

Recent advancements have highlighted the use of various transition metals beyond palladium, such as rhodium, cobalt, and copper, for C-H bond functionalization and the construction of the indazole ring itself. nih.govacs.org For a pre-formed scaffold like this compound, research could focus on catalysts that enable regioselective functionalization at other positions of the indazole ring (e.g., C3, C4, C5, C6) while the bromomethyl group is masked or transformed. For instance, CuH catalysis has been shown to be highly effective for the C3-selective allylation of 1H-indazoles, a strategy that could be adapted to create derivatives with C3-quaternary stereocenters. semanticscholar.orgmit.edupnrjournal.com Similarly, developing catalysts for direct C-H arylation or amination on the indazole core would open new pathways to complex molecules. researchgate.netresearchgate.net

Table 2: Emerging Catalytic Strategies for Indazole Functionalization

| Catalytic System | Target Transformation | Potential Outcome for 7-(Bromomethyl)-1H-Indazole Derivatives |

|---|---|---|

| Rhodium(III)/Cobalt(III) Catalysis | C-H Activation/Annulation | Direct functionalization of the benzene (B151609) portion of the indazole core. nih.govacs.org |

| Copper(I) Hydride (CuH) Catalysis | Asymmetric C3-Allylation | Synthesis of chiral indazoles with quaternary centers at the C3 position. semanticscholar.orgmit.edu |

| Palladium/Ferrocene Complex | Suzuki-Miyaura Coupling | Efficient C-3 arylation to introduce diverse aromatic and heteroaromatic groups. mdpi.commdpi.com |

Application in Advanced Materials and Supramolecular Chemistry

The unique electronic properties and structural rigidity of the indazole ring make it an attractive component for advanced materials. chemimpex.com The indazole scaffold is a bioisostere of indole, a well-known component in organic electronics. semanticscholar.org Future research is expected to leverage this compound as a foundational building block for materials such as organic semiconductors and components for organic light-emitting diodes (OLEDs). researchgate.netchemimpex.com The bromomethyl group provides a convenient handle for attaching the indazole core to polymer backbones or other functional molecules.

In the realm of supramolecular chemistry, the indazole nucleus offers sites for non-covalent interactions, including hydrogen bonding (at the N-H position) and π-π stacking. mdpi.com By designing and synthesizing derivatives of this compound with specific recognition motifs, researchers can create self-assembling systems, molecular gels, and liquid crystals. These organized structures are driven by weak intermolecular forces and can have applications in sensing, drug delivery, and nanotechnology. The principles applied to imidazole-based supramolecular complexes, which can coordinate with metals to form functional supermolecules, can be extended to the indazole system. mdpi.com

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing synthetic route design. researchgate.net Future work on this compound and its derivatives will undoubtedly focus on developing more sustainable synthetic methods. This involves reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient conditions.

Key areas for development include:

Catalyst-Free Reactions: Exploring synthetic pathways that eliminate the need for costly and potentially toxic heavy metal catalysts. researchgate.net

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or cyclopentyl methyl ether. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption, as has been demonstrated for the synthesis of other indazoles. researchgate.net

Natural Catalysts: Investigating the use of biodegradable and readily available natural catalysts, such as acid sources derived from plant matter, to promote key synthetic steps. researchgate.net

A recent study demonstrated the synthesis of 1H-indazoles using lemon peel powder as a natural, green catalyst under ultrasound irradiation, highlighting a promising direction for future protocols. researchgate.net

In Silico Design of Novel Indazole-Based Chemical Entities for Diverse Applications

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net In silico methods allow for the rational design and virtual screening of novel chemical entities based on this compound, accelerating the discovery process and reducing the need for extensive, resource-intensive laboratory synthesis. nih.govbohrium.com

Using techniques like molecular docking, researchers can predict how thousands of virtual derivatives might bind to a specific biological target, such as an enzyme or receptor. researchgate.netresearchgate.net This is particularly relevant in drug discovery, where indazole is a well-established pharmacophore. nih.govpnrjournal.com Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes over time, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can help prioritize compounds with favorable drug-like properties early in the discovery pipeline. nih.govnih.gov This computational-first approach enables a more focused and efficient synthetic effort, directing chemists to synthesize only the most promising candidates for biological evaluation or materials testing. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(Bromomethyl)-1H-indazole hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via bromination of the parent indazole scaffold using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or PEG-400) to enhance reaction homogeneity and control exothermicity .

- Purification : Employ flash column chromatography with gradient elution (e.g., 70:30 to 100% ethyl acetate/hexane) to isolate the product, as demonstrated in indole derivative syntheses .

- Salt Formation : React the brominated intermediate with hydrobromic acid (HBr) in a controlled environment to form the hydrobromide salt, ensuring stoichiometric equivalence to avoid side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~4.5 ppm for bromomethyl protons in CDCl₃) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at ~259.93 g/mol).

- TLC Monitoring : Track reaction progress using ethyl acetate/hexane systems (Rf ~0.2–0.3) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–4°C in airtight containers to prevent decomposition, as recommended for brominated heterocycles .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group.

- Light Exposure : Protect from UV light to minimize radical-mediated degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation of the indazole core be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the indazole nitrogen) to steer bromination to the 7-position .

- Catalytic Systems : Utilize Cu(I) catalysts to enhance selectivity, as shown in analogous indazole functionalization (e.g., 92% yield with 2.2:1 regioselectivity) .

- Kinetic Analysis : Monitor reaction progress via in-situ NMR to identify optimal reaction termination points and minimize by-products .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to evaluate activation energies for SN2 reactions at the bromomethyl site .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to guide experimental solvent selection .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

Q. How should researchers design toxicity studies for this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity, referencing safety protocols for brominated analogs .

- In Vivo Profiling : Administer graded doses in rodent models, monitoring hepatic and renal biomarkers (AST, ALT, creatinine) post-exposure .

- Metabolite Tracking : Use LC-MS to identify hydrolysis products (e.g., HBr release) and potential reactive intermediates .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor bromination efficiency .

- Quality Control : Enforce strict specifications for starting materials (e.g., indazole purity >98%) and reaction conditions (temperature ±1°C) .

- Scalable Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for industrial batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.